Ethyl 4-ethynyl-1-methylpyrazole-3-carboxylate
Description
Ethyl 4-ethynyl-1-methylpyrazole-3-carboxylate is a pyrazole-based compound featuring a methyl group at the N1 position, an ethynyl substituent at the C4 position, and an ester moiety at C2. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their tunable electronic properties and bioactivity. The ethynyl group (sp-hybridized carbon) confers unique reactivity, enabling participation in click chemistry or conjugation reactions, which is advantageous in drug discovery .
Properties
IUPAC Name |
ethyl 4-ethynyl-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-4-7-6-11(3)10-8(7)9(12)13-5-2/h1,6H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXVURAUNNEUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethynyl-1-methylpyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethynyl-1-methylpyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of 4-ethynyl-1-methylpyrazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-ethynyl-1-methylpyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-ethynyl-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, while the pyrazole ring can engage in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Diversity and Structural Similarity
Key structural analogs are listed below, with similarity scores derived from database comparisons (e.g., ):
Key Observations :
- The ethynyl group at C4 distinguishes the target compound from analogs with formyl (electron-withdrawing) or hydroxyethyl (polar) substituents.
- Trifluoromethyl groups (e.g., [129768-30-5]) enhance lipophilicity and metabolic stability compared to ethynyl .
- Diethyl dicarboxylates (e.g., [37687-26-6]) exhibit higher polarity due to dual ester groups, impacting solubility .
Physicochemical and Electronic Properties
| Property | Ethyl 4-ethynyl-1-methylpyrazole-3-carboxylate | Ethyl 4-formyl-1H-pyrazole-3-carboxylate | Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~207.2 (calculated) | ~209.2 | ~248.1 |
| logP (Predicted) | ~1.8 | ~1.2 | ~2.5 |
| Reactivity | High (ethynyl for click chemistry) | Moderate (formyl for nucleophilic addition) | Low (CF₃ inert) |
Notes:
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